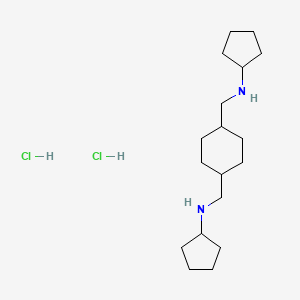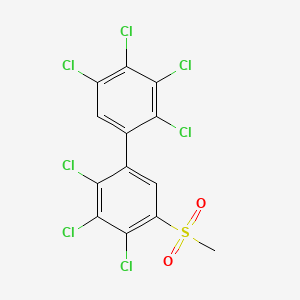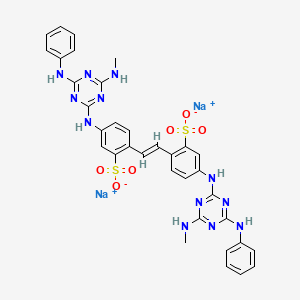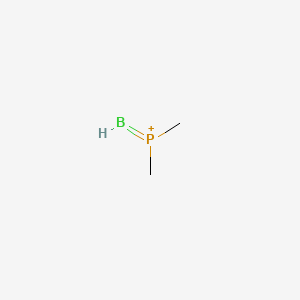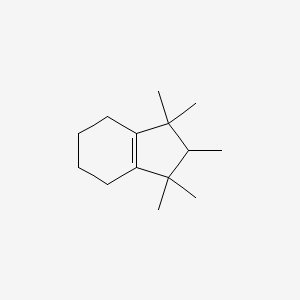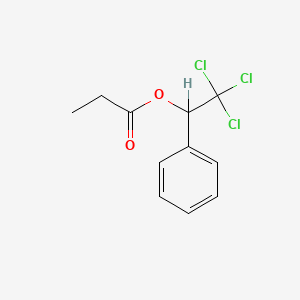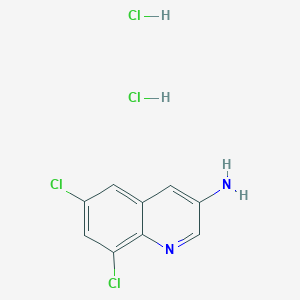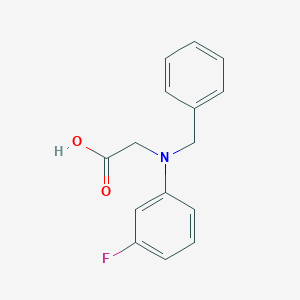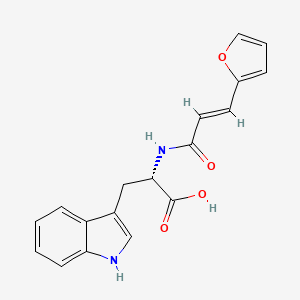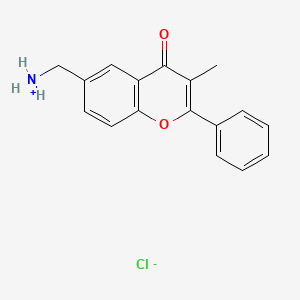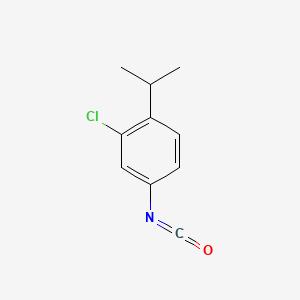
2-Chloro-4-isocyanato-1-(1-methylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-isocyanato-1-(1-methylethyl)benzene is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.646 g/mol . It is an aromatic compound featuring a benzene ring substituted with a chlorine atom, an isocyanate group, and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isocyanato-1-(1-methylethyl)benzene typically involves the reaction of 2-chloro-4-nitro-1-(1-methylethyl)benzene with phosgene in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to manage the exothermic nature of the reactions and to ensure the safety and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isocyanato-1-(1-methylethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Solvents: Dichloromethane, toluene, and acetonitrile are commonly used solvents.
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thioureas: Formed from the reaction with thiols.
Scientific Research Applications
2-Chloro-4-isocyanato-1-(1-methylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isocyanato-1-(1-methylethyl)benzene involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, including the modification of surfaces and the development of new materials .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-isocyanato-1-isopropylbenzene
- 2,4-Diisocyanato-1,3,5-tris(1-methylethyl)benzene
Uniqueness
2-Chloro-4-isocyanato-1-(1-methylethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other isocyanato-substituted benzenes. The presence of the isopropyl group also influences its steric and electronic properties, making it suitable for specific applications in organic synthesis and material science .
Properties
CAS No. |
34123-50-7 |
|---|---|
Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
2-chloro-4-isocyanato-1-propan-2-ylbenzene |
InChI |
InChI=1S/C10H10ClNO/c1-7(2)9-4-3-8(12-6-13)5-10(9)11/h3-5,7H,1-2H3 |
InChI Key |
ATVMYSGNLDWVSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N=C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


